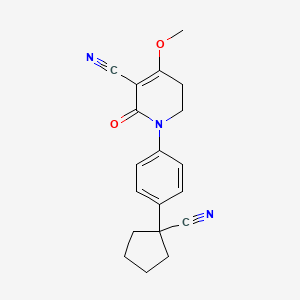

1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Description

This compound is a tetrahydropyridine derivative characterized by a 2-oxo-1,2,5,6-tetrahydropyridine core substituted with a 4-(1-cyanocyclopentyl)phenyl group at position 1, a methoxy group at position 4, and a nitrile moiety at position 2. Such structural features are critical for biological activity, particularly in targeting enzymes or receptors associated with neurological or metabolic disorders .

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1-[4-(1-cyanocyclopentyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |

InChI |

InChI=1S/C19H19N3O2/c1-24-17-8-11-22(18(23)16(17)12-20)15-6-4-14(5-7-15)19(13-21)9-2-3-10-19/h4-7H,2-3,8-11H2,1H3 |

InChI Key |

ABEXSQIKQSOSPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)C3(CCCC3)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the cyanocyclopentyl group and the subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Insights

- Antioxidant Activity : The bromophenyl derivative (79.05% activity) outperforms the methoxyphenyl analog (17.55%) due to bromine’s electron-withdrawing effect, enhancing radical scavenging . The target compound lacks hydroxyl groups, which may limit direct antioxidant utility but could favor enzyme targeting.

- Structural Stability: The 1-cyanocyclopentyl group in the target compound introduces conformational rigidity, contrasting with the flexible benzyl or methoxyphenyl groups in analogs .

- Neurotoxicity Considerations: Unlike MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which causes Parkinsonism via neurotoxic metabolites, the target compound’s cyanocyclopentyl and methoxy substituents likely reduce metabolic activation to toxic intermediates .

Biological Activity

1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 1922870-53-8) is a compound of interest due to its potential biological activity. This article reviews its biological properties, including cytotoxicity, pharmacological effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 321.37 g/mol. Its structure features a tetrahydropyridine ring substituted with a cyanocyclopentyl group and a methoxy group, which may contribute to its biological activity.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of tetrahydropyridine have shown promise in targeting specific cancer pathways and inducing apoptosis in cancer cells . Further exploration into the specific effects of this compound on various cancer cell lines is necessary to establish its efficacy.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. The presence of the methoxy and cyano groups may influence interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that modifications in the tetrahydropyridine structure can affect binding affinity and selectivity towards targets such as factor Xa, which is critical in coagulation pathways .

Data Table: Summary of Biological Activities

Case Studies

While direct case studies specifically involving 1-(4-(1-Cyanocyclopentyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile are scarce, related compounds have been evaluated in clinical settings. For example, investigations into tetrahydropyridine derivatives have demonstrated their potential as therapeutic agents in treating neurodegenerative diseases and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.